molecular formula C11H15NO2 B13052075 (S)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine

(S)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13052075
M. Wt: 193.24 g/mol
InChI Key: PMFJDFRZFOSMSM-VIFPVBQESA-N
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Description

(S)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is a chiral compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dihydroindenamine core substituted with methoxy groups at the 5 and 6 positions. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can influence its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indene Core: The initial step involves the formation of the indene core through a cyclization reaction. This can be achieved by using a suitable starting material, such as a substituted benzene derivative, and employing cyclization reagents and conditions.

    Introduction of Methoxy Groups: The methoxy groups at the 5 and 6 positions can be introduced through methylation reactions. This step often requires the use of methylating agents such as methyl iodide or dimethyl sulfate, along with a base to facilitate the reaction.

    Reduction to Dihydroindenamine: The indene core is then reduced to the dihydroindenamine structure using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Resolution of Enantiomers: The final step involves the resolution of the enantiomers to obtain the (S)-enantiomer. This can be achieved through chiral chromatography or by using chiral resolving agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can further modify the compound, such as reducing the methoxy groups to hydroxyl groups using reducing agents like LiAlH4.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride (NaH) and alkyl halides can be used for this purpose.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, and other reducing agents under anhydrous conditions.

    Substitution: NaH, alkyl halides, and other nucleophiles under aprotic solvent conditions.

Major Products Formed

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways. Its chiral nature allows it to selectively bind to enantiomer-specific targets, leading to distinct biological effects. Detailed studies on its binding affinity, receptor interactions, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    ®-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound with potentially different biological activity.

    5,6-Dimethoxy-1-indanone: A structurally similar compound with a ketone group instead of an amine.

    5,6-Dimethoxy-2,3-dihydro-1H-inden-1-ol: A related compound with a hydroxyl group instead of an amine.

Uniqueness

(S)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is unique due to its specific chiral configuration, which can lead to enantioselective interactions with biological targets. This property makes it valuable in asymmetric synthesis and in the development of chiral drugs with specific therapeutic effects.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(1S)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C11H15NO2/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2/h5-6,9H,3-4,12H2,1-2H3/t9-/m0/s1

InChI Key

PMFJDFRZFOSMSM-VIFPVBQESA-N

Isomeric SMILES

COC1=C(C=C2[C@H](CCC2=C1)N)OC

Canonical SMILES

COC1=C(C=C2C(CCC2=C1)N)OC

Origin of Product

United States

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